molecular formula C19H15Cl2NO2 B1420643 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-37-5

6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420643
CAS No.: 1160263-37-5
M. Wt: 360.2 g/mol
InChI Key: NNNSFTOXHLXAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-chloro-2-(4-propoxyphenyl)quinoline with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is used extensively in scientific research, particularly in the field of proteomics. It serves as a building block for the synthesis of various biologically active molecules.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is utilized in the modification of proteins and other biomolecules, aiding in the study of their structure and function .

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-2-9-24-14-6-3-12(4-7-14)18-11-16(19(21)23)15-10-13(20)5-8-17(15)22-18/h3-8,10-11H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNSFTOXHLXAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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